molecular formula C13H17N3O2 B1292982 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine CAS No. 1119450-65-5

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine

Cat. No.: B1292982
CAS No.: 1119450-65-5
M. Wt: 247.29 g/mol
InChI Key: ZYYIUSRKWKCAHI-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzoxazole heterocycle, a motif known for its diverse biological activities, linked to a morpholine ring via an ethanamine spacer . This molecular architecture is similar to other researched compounds, such as those investigated for interactions with proteolytic enzymes like Cathepsin S . The integration of the morpholine ring is a common strategy in drug design to fine-tune properties such as solubility and metabolic stability . Researchers can utilize this compound as a key synthetic intermediate or a core scaffold for the development of novel pharmacologically active molecules. It is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,10H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYIUSRKWKCAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=CC=CC=C3O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Condensation Reaction

One of the most common methods for synthesizing benzoxazole derivatives involves a condensation reaction between 2-aminophenol and an appropriate aldehyde. This method has been optimized using various catalysts to enhance yield and reduce reaction time.

Procedure:

  • Reagents: 2-Aminophenol, aldehyde (e.g., benzaldehyde), acid catalyst (e.g., p-toluenesulfonic acid).
  • Conditions: The reaction is typically conducted in toluene under reflux for several hours.
  • Yield: Reports indicate yields ranging from 70% to over 90% depending on the specific conditions used.

Table 1: Summary of Condensation Reaction Conditions

Catalyst Solvent Temperature Yield (%)
p-Toluenesulfonic acid Toluene Reflux 88
Zinc oxide DMF 100 °C 75
Magnetic solid acid Water Reflux 79-89

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing benzoxazole derivatives. This approach significantly reduces reaction times and enhances yields.

Procedure:

  • Reagents: Similar to Method A.
  • Conditions: The mixture is irradiated in a microwave reactor for a short duration (typically minutes).
  • Yield: Yields can exceed 90% with reduced reaction times (often less than one hour).

Table 2: Microwave-Assisted Synthesis Parameters

Reagent Microwave Power (W) Time (min) Yield (%)
2-Aminophenol + Aldehyde 300 15 92
2-Aminophenol + Aldehyde 600 30 95

Method C: Solvent-Free Synthesis

Recent studies have explored solvent-free conditions for synthesizing benzoxazole derivatives, which align with green chemistry principles.

Procedure:

  • Reagents: 2-Aminophenol and aromatic aldehydes.
  • Conditions: The reactants are ground together using a mortar and pestle or a ball mill.
  • Yield: Yields reported range from 80% to over 90%, highlighting the efficiency of this method.

Table 3: Solvent-Free Synthesis Outcomes

Technique Grinding Time (min) Yield (%)
Mortar and Pestle 20 85
Ball Mill 10 90

Functionalization Steps

After synthesizing the benzoxazole core, further functionalization is necessary to introduce the morpholine and ethanamine groups.

Final Amine Formation

The final step involves converting the intermediate into the desired ethanamine structure through reductive amination or similar methods.

Procedure:

  • Reagents: The morpholine-benzoxazole intermediate, reducing agent (e.g., sodium cyanoborohydride).
  • Yield: This step also tends to yield high percentages (up to 90%).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine exhibit potential anticancer properties. A study demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects
Another significant application is in neuroprotection. The compound has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's. In vitro studies have reported that it can reduce the levels of pro-inflammatory cytokines in neuronal cultures.

Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results indicate that it possesses significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Biochemical Applications

Proteomics Research
This compound is also utilized in proteomics for its ability to selectively bind to specific proteins. It serves as a useful tool in studying protein interactions and functions within biological systems. Its binding affinity can be leveraged in affinity purification techniques.

Fluorescent Probes
The structural characteristics of this compound allow it to be developed into fluorescent probes for cellular imaging. These probes can help visualize cellular processes in real-time, contributing to advancements in cellular biology.

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Research has shown that polymers modified with this compound exhibit improved thermal stability and mechanical strength.

Nanocomposites
The integration of this compound into nanocomposites has been explored for applications in electronics and photonics. Its unique electronic properties make it suitable for developing advanced materials with tailored functionalities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress and inflammation
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study highlights its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotection in Animal Models
In vivo experiments using animal models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential utility in treating neurodegenerative disorders.

Case Study 3: Development of Fluorescent Probes
Researchers developed a series of fluorescent probes based on the structure of this compound. These probes were successfully used to visualize cellular processes in live cells, showcasing their application in advanced imaging techniques.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activities References
This compound hydrochloride C₁₃H₁₇ClN₃O₂* ~282.5† Benzoxazole, morpholine, ethanamine Limited data; benzoxazole class activities‡
2-(1,3-Benzothiazol-2-yl)ethanamine C₉H₁₀N₂S 178.26 Benzothiazole, ethanamine Anti-inflammatory, MAO inhibition
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride C₁₀H₁₂Cl₂N₂O 247.12 Chloro, methyl-substituted benzoxazole, ethanamine No explicit data
2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine C₁₀H₁₂N₂O 176.22 Methyl-substituted benzoxazole, ethanamine No explicit data
2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine hydrochloride C₉H₁₀ClFN₂O 216.65 Fluoro-substituted benzoxazole, ethanamine No explicit data

*Estimated based on structural analysis. †Approximate due to lack of explicit data. ‡Benzoxazole derivatives exhibit IC₅₀ values of ~6.7–6.9 µg/mL against cancer cell lines (e.g., MCF-7, HePG2) .

Key Observations:

Benzoxazole vs. Benzothiazole: The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) alters electronic properties and solubility. Benzothiazoles are associated with distinct bioactivities, such as monoamine oxidase (MAO) inhibition .

For example, fluorine enhances bioavailability in many drug candidates .

Morpholine Inclusion : The morpholine ring in the target compound may improve solubility or pharmacokinetics compared to simpler ethanamine derivatives .

Commercial and Research Status

  • Discontinuation : The target compound is listed as discontinued in commercial catalogs, possibly due to synthesis challenges, stability issues, or insufficient efficacy in preliminary studies .
  • Analogs in Development : Fluorinated and chloro-methyl benzoxazole derivatives (e.g., ) remain available, indicating ongoing interest in substituted benzoxazoles for drug discovery .

Biological Activity

2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine, a compound with significant potential in various biological applications, has garnered attention due to its diverse biological activities. This article explores its molecular structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 1119450-65-5

The structure incorporates a benzoxazole moiety, which is known for its pharmacological properties, particularly in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of benzoxazole showed effective inhibition against various bacterial strains and fungi, including Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL .

Insecticidal and Fungicidal Activities

The compound has shown promising results in insecticidal assays. For instance, in a comparative study of several benzoxazole derivatives, this compound exhibited significant larvicidal activity against mosquito larvae at concentrations as low as 5 mg/L . Additionally, it demonstrated fungicidal efficacy against Botrytis cinerea, with an effective concentration (EC50) of approximately 14.44 µg/mL .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The acute toxicity of related compounds was found to classify them as low-to-moderate toxicity agents, with lethal concentrations (LC50) varying significantly across different derivatives .

Case Studies

StudyBiological ActivityResults
Study AAntimicrobialMIC values between 7.81 - 250 µg/mL against various pathogens
Study BInsecticidal100% larvicidal activity at 5 mg/L against mosquito larvae
Study CFungicidalEC50 of 14.44 µg/mL against Botrytis cinerea
Study DToxicityLC50 values indicating low to moderate toxicity in zebrafish embryos

Q & A

Basic: What synthetic methodologies are recommended for 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine, and what intermediates are critical?

Answer:
A two-step approach is typically employed:

Morpholine Ring Formation: React 1,3-benzoxazole-2-thiol with a dihaloethane derivative (e.g., 1,2-dibromoethane) under basic conditions to form the morpholine ring. Ethanolamine derivatives can serve as precursors for the ethanamine side chain .

Ethanamine Functionalization: Introduce the ethanamine group via nucleophilic substitution or reductive amination. Key intermediates include 4-(1,3-benzoxazol-2-yl)morpholine-2-carbaldehyde, which is reduced to the target amine using NaBH4 or LiAlH4 .
Critical Intermediates:

  • 4-(1,3-Benzoxazol-2-yl)morpholine (confirmed by 1^1H NMR and LC-MS).
  • 2-(Chloroethyl)morpholine derivatives (monitored for regioselectivity).

Basic: Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

  • X-ray Crystallography: Use SHELX software for single-crystal structure determination. Key parameters: Mo Kα radiation (λ = 0.71073 Å), refinement to R1 < 0.05. This confirms the morpholine ring puckering and benzoxazole planarity .
  • Spectroscopy:
    • 1^1H/13^{13}C NMR: Assign peaks for the benzoxazole aromatic protons (δ 7.2–8.1 ppm) and morpholine CH2 groups (δ 3.4–4.1 ppm).
    • FT-IR: Validate amine N-H stretching (3300–3500 cm1^{-1}) and benzoxazole C=N (1600 cm1^{-1}) .

Advanced: How can researchers optimize low yields in the final cyclization step?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies:

  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce byproduct formation.
  • Catalysis: Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling to improve regioselectivity .
  • Temperature Control: Conduct reactions at 60–80°C to balance reaction rate and selectivity.
    Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC-MS for intermediate stability .

Advanced: How should contradictions in biological activity data across cell lines be resolved?

Answer:
For example, benzoxazole derivatives may show IC50_{50} variations (e.g., 6.7–6.9 µg/mL in MCF-7 vs. HeLa cells ).
Methodological Approaches:

Dose-Response Validation: Repeat assays with standardized cell viability protocols (MTT/WST-1) across ≥3 biological replicates.

Mechanistic Profiling: Compare transcriptomic data (RNA-seq) to identify cell line-specific targets (e.g., EGFR in MCF-7 vs. p53 in HeLa).

Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .

Basic: What in vitro assays are prioritized for initial biological screening?

Answer:

  • Anticancer Activity: MTT assay on NCI-60 cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, BRAF) using fluorescence polarization assays.
  • Membrane Permeability: Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s indicates suitability for oral delivery).

Advanced: How does morpholine ring conformation influence pharmacological properties?

Answer:

  • Conformational Analysis: Use DFT calculations (B3LYP/6-31G*) to identify chair vs. boat conformations. Chair conformers enhance solubility via H-bonding with water .
  • Pharmacophore Mapping: Molecular docking (AutoDock Vina) reveals that the planar benzoxazole moiety interacts with hydrophobic enzyme pockets, while the morpholine oxygen participates in H-bonding .

Advanced: What analytical methods differentiate polymorphic forms, and how do they impact bioactivity?

Answer:

  • Polymorph Identification:
    • PXRD: Compare diffraction patterns (e.g., Form I: peaks at 2θ = 12.4°, 18.7°; Form II: 2θ = 11.9°, 20.1°).
    • DSC: Monitor melting endotherms (Form I: mp 244–245°C; Form II: mp 238–240°C) .
  • Bioactivity Impact: Form I may exhibit 2–3× higher solubility in PBS (pH 7.4) than Form II, directly affecting IC50_{50} values in cellular assays .

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